molecular formula C20H21ClN4OS B12456931 N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide

Cat. No.: B12456931
M. Wt: 400.9 g/mol
InChI Key: JUUORDOYCNVJPY-UHFFFAOYSA-N
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Description

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a triazole ring, a chlorobenzyl group, and a propanamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide typically involves multiple steps, starting with the preparation of the triazole ring. This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile compound. The chlorobenzyl group is then introduced via a nucleophilic substitution reaction, followed by the attachment of the sulfanyl group through a thiolation reaction. Finally, the propanamide moiety is added using an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.

    Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrotriazoles, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide involves its interaction with specific molecular targets. The triazole ring can bind to enzymes or receptors, modulating their activity. The chlorobenzyl group may enhance the compound’s binding affinity, while the sulfanyl group can participate in redox reactions, affecting cellular pathways. Overall, the compound’s effects are mediated through its ability to interact with and modulate the function of key biomolecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{5-[(4-bromobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
  • N-(4-{5-[(4-methylbenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide
  • N-(4-{5-[(4-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide

Uniqueness

N-(4-{5-[(4-chlorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}phenyl)propanamide stands out due to the presence of the chlorobenzyl group, which can enhance its biological activity and binding affinity compared to similar compounds with different substituents. This unique feature makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H21ClN4OS

Molecular Weight

400.9 g/mol

IUPAC Name

N-[4-[5-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]phenyl]propanamide

InChI

InChI=1S/C20H21ClN4OS/c1-3-18(26)22-17-11-7-15(8-12-17)19-23-24-20(25(19)4-2)27-13-14-5-9-16(21)10-6-14/h5-12H,3-4,13H2,1-2H3,(H,22,26)

InChI Key

JUUORDOYCNVJPY-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)C2=NN=C(N2CC)SCC3=CC=C(C=C3)Cl

Origin of Product

United States

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